molecular formula C8H14N4 B13121117 n,n-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine CAS No. 601515-52-0

n,n-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine

Cat. No.: B13121117
CAS No.: 601515-52-0
M. Wt: 166.22 g/mol
InChI Key: ORZKGRDBRIQEEF-UHFFFAOYSA-N
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Description

N,N-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine is a bicyclic heterocyclic compound featuring a fused imidazole-pyrazine scaffold with N,N-dimethyl substitution at the 3-position amine. This structure confers unique physicochemical properties, such as moderate lipophilicity and hydrogen-bonding capacity, which influence its pharmacokinetic and pharmacodynamic profiles. The dimethylamine substituent likely enhances metabolic stability compared to bulkier or more polar groups, as seen in related compounds .

Properties

CAS No.

601515-52-0

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

N,N-dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine

InChI

InChI=1S/C8H14N4/c1-11(2)8-10-6-7-5-9-3-4-12(7)8/h6,9H,3-5H2,1-2H3

InChI Key

ORZKGRDBRIQEEF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C2N1CCNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n,n-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diaminopropane with glyoxal in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: n,n-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, n,n-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel compounds .

Biology: The compound has been studied for its potential biological activities. It has shown promise as a ligand for certain receptors and enzymes, making it a candidate for drug discovery and development .

Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. They have been investigated for their antimicrobial, antiviral, and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of n,n-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various physiological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Derivatives

  • Structural Features : Chlorine substitution at the 1-position; unmodified amine at the 3-position.
  • Biological Activity : Dual orexin receptor antagonists with sleep-promoting effects in rodent models .
  • Key Findings :
    • The 1-chloro group enhances receptor binding affinity (IC₅₀: 10–50 nM for OX1/OX2 receptors) and brain penetration.
    • SAR studies indicate that halogen substitution at the 1-position is critical for potency, while bulkier groups reduce bioavailability .

N,2-Bis(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine (CAS 1261110-14-8)

  • Structural Features : Bis(4-fluorophenyl) substituents at the 2- and 3-positions; imidazo[1,2-a]pyrazine core.
  • Biological Activity : Antimalarial agent with activity against Plasmodium falciparum (EC₅₀: 0.8–1.2 µM) .
  • Key Findings :
    • Fluorine atoms improve target binding via electron-withdrawing effects and metabolic stability.
    • The 1,2-a pyrazine isomer exhibits reduced solubility compared to the 1,5-a isomer in the target compound .

(6S)-6-[(2-Fluoro-5-methoxyphenyl)methyl]-1-isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-amine

  • Structural Features : Imidazo[1,5-a]pyridine core with a 2-fluoro-5-methoxybenzyl group and isopropyl substitution.
  • Biological Activity : Inhibitor of Polycomb protein EED (PDB ID: 7VV; Kd: 120 nM) .
  • Key Findings :
    • The pyridine core alters electron distribution compared to pyrazine, reducing basicity but improving protein-ligand π-π stacking.
    • The benzyl group enhances hydrophobic interactions in the EED binding pocket .

Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate Dihydrochloride

  • Structural Features : Ethyl ester at the 1-position; unsubstituted amine at the 3-position.
  • Biological Activity: No direct activity reported, but ester groups are often used as prodrug motifs to enhance solubility .
  • Key Findings :
    • The carboxylate group increases aqueous solubility (logP: −0.5 vs. 1.2 for the dimethylamine analog).
    • Dihydrochloride salt formation improves crystallinity and stability .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Biological Activity Potency/IC₅₀ Key Advantage References
N,N-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine Imidazo[1,5-a]pyrazine N,N-dimethylamine at 3-position Not explicitly reported N/A Metabolic stability
1-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives Imidazo[1,5-a]pyrazine 1-Chloro, 3-amine Dual orexin receptor antagonism 10–50 nM (OX1/OX2) High brain penetration
N,2-Bis(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine Imidazo[1,2-a]pyrazine Bis(4-fluorophenyl) at 2- and 3-positions Antimalarial 0.8–1.2 µM (Pf) Enhanced target binding
(6S)-6-[(2-Fluoro-5-methoxyphenyl)methyl]-1-isopropylimidazo[1,5-a]pyridin-3-amine Imidazo[1,5-a]pyridine 2-Fluoro-5-methoxybenzyl, isopropyl EED inhibition 120 nM (Kd) Strong hydrophobic interactions

Physicochemical and Pharmacokinetic Insights

  • Lipophilicity : The dimethylamine group in the target compound increases logP (~1.2) compared to carboxylate analogs (logP: −0.5) .
  • Solubility : Pyrazine cores generally exhibit better aqueous solubility than pyridine analogs due to higher polarity .
  • Metabolic Stability : N,N-Dimethyl substitution reduces oxidative deamination risk compared to primary amines in compounds like 1-chloro derivatives .

Biological Activity

n,n-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine is a compound that has garnered attention for its potential therapeutic applications, particularly as an orexin receptor antagonist. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique imidazo[1,5-a]pyrazine framework. Its molecular formula is C8H12N4C_8H_{12}N_4, and it has a molecular weight of 168.21 g/mol. The structural features contribute to its biological activity, particularly in modulating neuropeptide systems.

Orexin Receptor Antagonism

Research indicates that this compound acts as a selective antagonist for orexin receptors OX1 and OX2. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. The antagonism of these receptors can lead to:

  • Decreased Alertness : Studies have shown that the compound reduces active wakefulness and locomotion in animal models .
  • Increased Sleep Duration : It has been demonstrated to enhance both REM and NREM sleep stages in a dose-dependent manner .

This mechanism suggests potential applications in treating sleep disorders such as insomnia or narcolepsy.

Anti-inflammatory Properties

Recent investigations into the anti-inflammatory effects of similar compounds indicate that this compound may also exert beneficial effects in inflammatory conditions. For instance:

  • Cytokine Inhibition : Compounds with similar scaffolds have been reported to significantly inhibit the secretion of inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines .
  • NF-κB Pathway Modulation : The inhibition of nuclear factor κB (NF-κB) activation has been suggested as a mechanism through which these compounds exert their anti-inflammatory effects .

Therapeutic Applications

Given its biological activities, this compound presents potential therapeutic applications in:

  • Sleep Disorders : As an orexin receptor antagonist.
  • Inflammatory Diseases : By modulating inflammatory responses through cytokine inhibition.

Study on Sleep Regulation

A study published in Nature Medicine highlighted the effectiveness of a related compound in enhancing memory function while reducing stress-related behaviors in rat models. The findings indicated that antagonism of orexin receptors could be beneficial for cognitive functions under stress conditions .

Anti-inflammatory Research

In vitro studies demonstrated that compounds similar to this compound inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 without significant cytotoxicity. This suggests a favorable safety profile for potential therapeutic use .

Comparative Analysis of Biological Activities

Compound NameMechanism of ActionTherapeutic ApplicationReference
This compoundOrexin receptor antagonistSleep disorders
A2 (related compound)Cytokine inhibitionAnti-inflammatory
A6 (related compound)NF-kB pathway modulationAnti-inflammatory

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